molecular formula C8H11BrN2O2 B6227435 N-(3-bromobutyl)-1,2-oxazole-3-carboxamide CAS No. 1502538-60-4

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide

Cat. No.: B6227435
CAS No.: 1502538-60-4
M. Wt: 247.1
InChI Key:
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Description

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromobutyl group attached to the nitrogen atom of the oxazole ring and a carboxamide group at the third position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobutyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Bromobutyl Group: The bromobutyl group can be introduced via a nucleophilic substitution reaction where a suitable bromobutyl halide reacts with the oxazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the oxazole derivative and an appropriate amine.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-bromobutyl)-1,2-oxazole-3-carboxamide can undergo oxidation reactions, particularly at the bromobutyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, potentially reducing the oxazole ring or the carboxamide group.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the bromobutyl group.

    Reduction: Reduced forms of the oxazole ring or carboxamide group.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: N-(3-bromobutyl)-1,2-oxazole-3-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: this compound is explored for its potential therapeutic applications. It may act as a drug candidate for the treatment of various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromobutyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The bromobutyl group may facilitate binding to certain enzymes or receptors, while the oxazole ring and carboxamide group contribute to the overall activity of the compound. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(3-chlorobutyl)-1,2-oxazole-3-carboxamide
  • N-(3-iodobutyl)-1,2-oxazole-3-carboxamide
  • N-(3-fluorobutyl)-1,2-oxazole-3-carboxamide

Comparison: N-(3-bromobutyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

1502538-60-4

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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